

Neuraminidase-IN-5 enzyme kinetics and inhibition constant (K_i)

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Compound of Interest

Compound Name: Neuraminidase-IN-5

Cat. No.: B12417443

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An In-Depth Technical Guide on the Enzyme Kinetics and Inhibition of **Neuraminidase-IN-5**

Introduction

Neuraminidase (NA), a key glycoprotein on the surface of the influenza virus, is a critical enzyme for viral replication and propagation.[1][2] It facilitates the release of newly formed virions from infected host cells by cleaving terminal sialic acid residues from cell surface glycoconjugates.[3][4][5] This function makes neuraminidase a prime target for antiviral drug development. **Neuraminidase-IN-5** is a potent, dihydrofurocoumarin-based inhibitor of this enzyme. This technical guide provides a comprehensive overview of the available inhibitory data for **Neuraminidase-IN-5**, detailed experimental protocols for its characterization, and a description of its mechanism of action.

Quantitative Inhibitory Data

Specific enzyme kinetic parameters such as the Michaelis constant (K_m) and the inhibition constant (K_i) for **Neuraminidase-IN-5** are not publicly available. The primary measure of its potency is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

The relationship between IC₅₀ and K_i can be complex, often described by the Cheng-Prusoff equation, which requires knowledge of the substrate concentration used in the assay and the type of inhibition (e.g., competitive, non-competitive). Without this information, a precise K_i value cannot be derived.

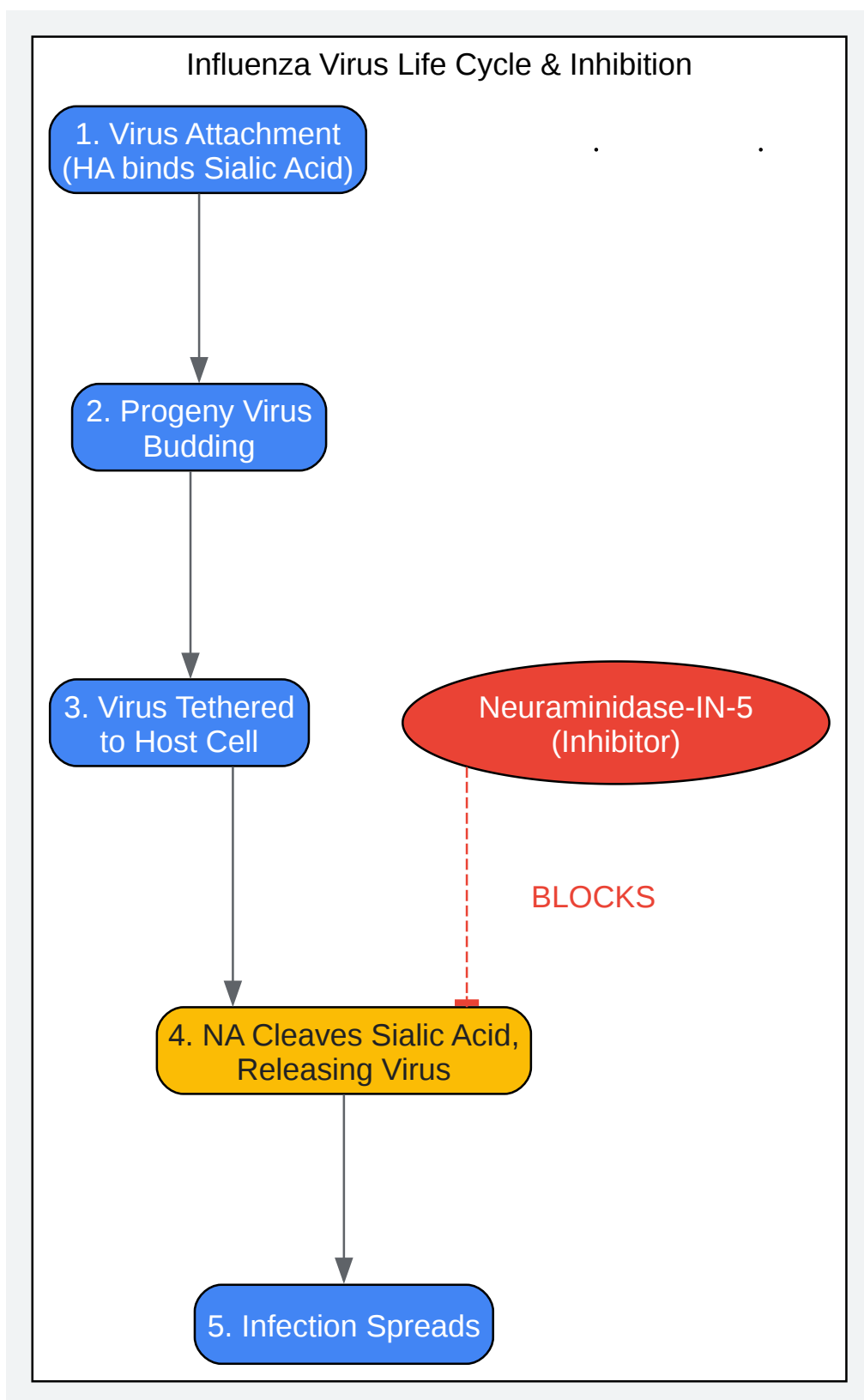
The known IC50 value for **Neuraminidase-IN-5** is summarized below.

Compound	Parameter	Value	Source
Neuraminidase-IN-5	IC50	0.02 μ M	

Mechanism of Action

The influenza virus life cycle involves several stages: attachment, entry, replication, assembly, and release. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface, initiating infection. After replication, new virions assemble and bud from the host cell membrane but remain tethered to the surface via HA-sialic acid interactions.

Neuraminidase's essential role is to cleave these sialic acid residues, releasing the progeny virus and allowing it to infect neighboring cells. Neuraminidase inhibitors, including **Neuraminidase-IN-5**, function by binding to the active site of the enzyme. This binding event prevents the enzyme from cleaving sialic acid, thus trapping the new virions on the surface of the infected cell and halting the spread of the infection.



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Caption: Mechanism of action of neuraminidase inhibitors.

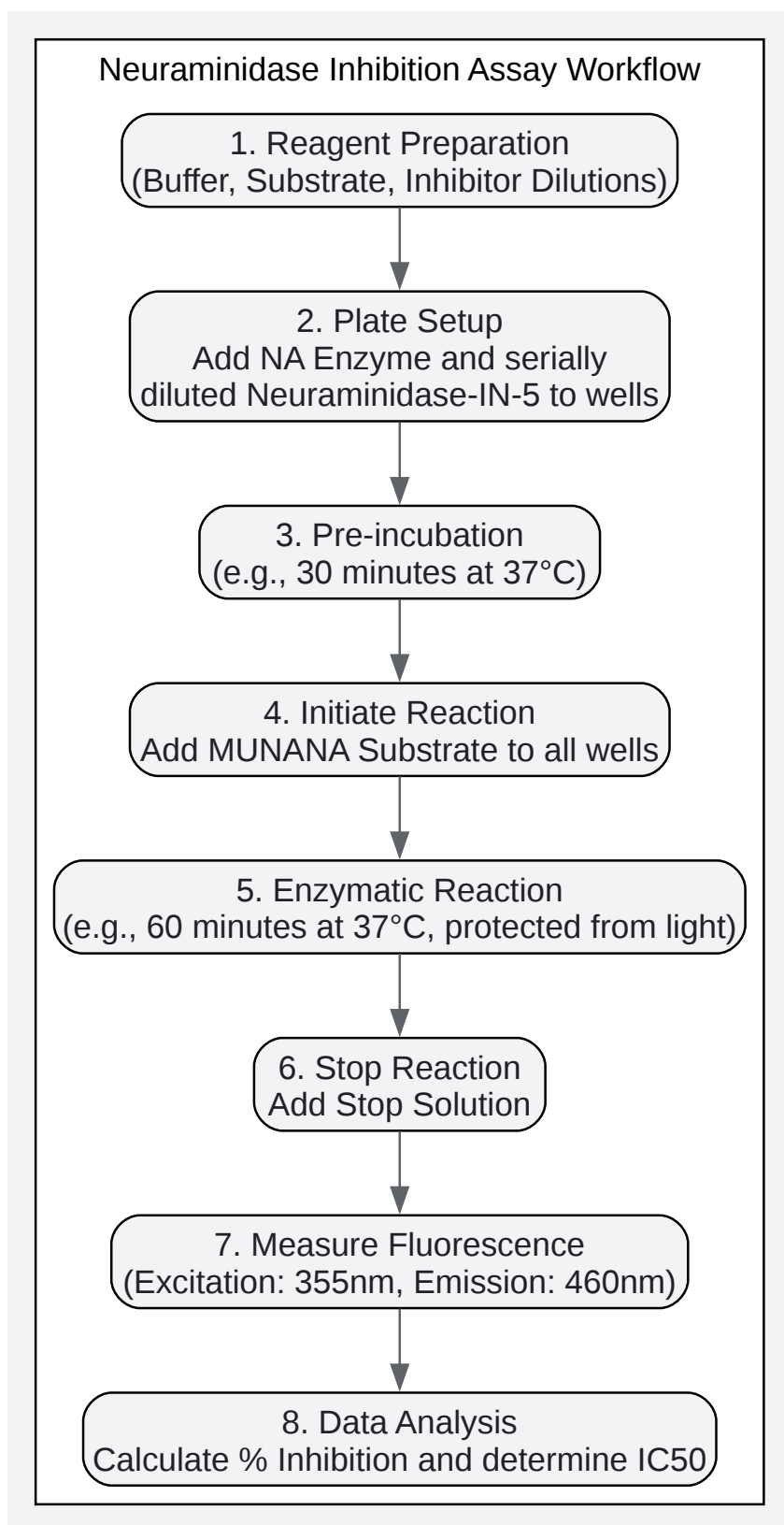
Experimental Protocols

The following is a detailed protocol for a fluorescence-based in vitro neuraminidase inhibition assay, a standard method for determining the IC₅₀ and inhibition kinetics of compounds like **Neuraminidase-IN-5**. This method utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU).

Materials and Reagents

- Enzyme: Recombinant influenza virus neuraminidase
- Substrate: MUNANA (2.5 mM stock solution in dH₂O)
- Inhibitor: **Neuraminidase-IN-5** (stock solution in a suitable solvent like DMSO)
- Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5
- Stop Solution: 0.14 M NaOH in 83% ethanol or another suitable solution to terminate the reaction.
- Instrumentation: Fluorometer (Excitation: ~355-360 nm, Emission: ~450-460 nm)
- Labware: 96-well black, flat-bottom microplates

Experimental Workflow Diagram



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Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Detailed Procedure

- Prepare **Neuraminidase-IN-5** Dilutions: Create a serial dilution series of **Neuraminidase-IN-5** in Assay Buffer from the stock solution. The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 0.01 nM to 10 μM). Include a control with buffer only (no inhibitor).
- Prepare Enzyme Solution: Dilute the recombinant neuraminidase enzyme in Assay Buffer to a working concentration. This concentration should be predetermined to yield a linear reaction rate for at least 60 minutes.
- Assay Setup: In a 96-well black microplate, add the reagents in triplicate for each condition:
 - Add 25 μL of each **Neuraminidase-IN-5** dilution to the appropriate wells.
 - Add 25 μL of Assay Buffer to the "no inhibitor" control wells.
 - Add 25 μL of the diluted neuraminidase solution to all wells.
- Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction:
 - Prepare a working solution of MUNANA substrate (e.g., 100 μM) by diluting the stock in Assay Buffer.
 - To initiate the reaction, add 50 μL of the MUNANA working solution to all wells.
 - Incubate the plate at 37°C for 60 minutes, ensuring it is protected from light.
- Stop Reaction: Add 100 μL of Stop Solution to each well to terminate the enzymatic reaction.
- Fluorescence Measurement: Read the fluorescence of each well using a fluorometer set to an excitation wavelength of approximately 355 nm and an emission wavelength of 460 nm.

Data Analysis

- Background Subtraction: Subtract the average fluorescence reading from blank wells (containing all reagents except the enzyme) from all other readings.
- Calculate Percent Inhibition: Determine the percentage of neuraminidase inhibition for each concentration of **Neuraminidase-IN-5** relative to the "no inhibitor" control (which represents 100% activity).
 - Percent Inhibition = $100 \times (1 - [\text{Fluorescence of Test Well} / \text{Fluorescence of 100\% Activity Control}])$
- Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Determination of Inhibition Constant (K_i)

To determine the K_i value, the assay must be performed under steady-state conditions where the reaction velocity is linear with time. The experiment is repeated with multiple fixed concentrations of the inhibitor (**Neuraminidase-IN-5**) while varying the concentration of the substrate (MUNANA). The data can then be plotted using methods such as Lineweaver-Burk or Dixon plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the K_i value. A theoretical K_i can also be calculated using computational methods.

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